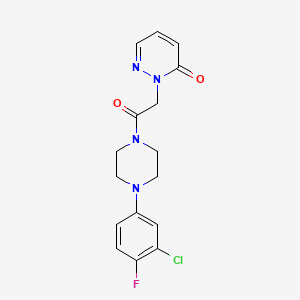
2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, commonly known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.
Scientific Research Applications
Neuroleptic Activity and Receptor Targeting
Research has shown that derivatives related to the specified compound exhibit significant neuroleptic-like activity, with some compounds demonstrating comparable effects to chlorpromazine in neuroleptic tests. These effects are attributed to the antidopaminergic properties of these compounds, suggesting their potential use in treating disorders related to dopamine dysregulation. Compounds with specific substituents, such as 4-chloro or 4-fluoro in the phenyl group, have been identified as possessing neuroleptic-like activity, highlighting the importance of structural modifications in enhancing biological activity (Hino et al., 1988).
Antimicrobial and Antitumor Activities
Studies on dithiocarbamate derivatives bearing thiazole/benzothiazole rings have revealed that certain compounds exhibit high antimicrobial activity. This indicates the potential of structurally related compounds in developing new antimicrobial agents. The antimicrobial activity evaluation of these compounds against various microorganism strains showcases their therapeutic potential in combating infectious diseases (Yurttaş et al., 2016).
Glucan Synthase Inhibition
Research into the synthesis and structure-activity relationship of pyridazinones has identified certain compounds as effective β-1,3-glucan synthase inhibitors. These findings are crucial for developing treatments for fungal infections, as demonstrated by the significant efficacy of specific derivatives in vivo mouse models of Candida glabrata infection. This highlights the compound's role in antifungal therapy and its potential application in treating fungal diseases (Ting et al., 2011).
Antimalarial Agents
Aryl piperazine and pyrrolidine derivatives have been synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. These studies are crucial in the search for new antimalarial agents, especially those effective against chloroquine-resistant strains. The research has identified compounds with specific structural features that are critical for antiplasmodial activity, suggesting the potential use of related compounds in malaria treatment (Mendoza et al., 2011).
properties
IUPAC Name |
2-[2-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2/c17-13-10-12(3-4-14(13)18)20-6-8-21(9-7-20)16(24)11-22-15(23)2-1-5-19-22/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJFPJKPOYEDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

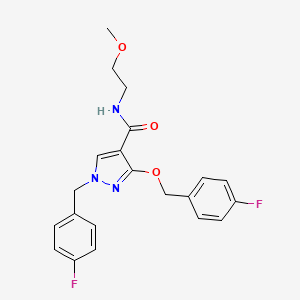
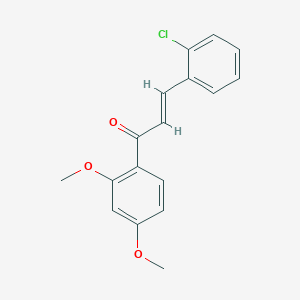
![5-(2-methoxyethyl)-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2932426.png)
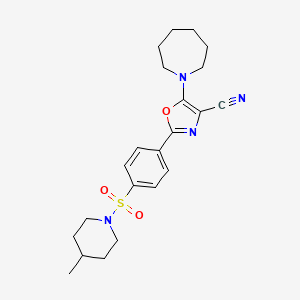
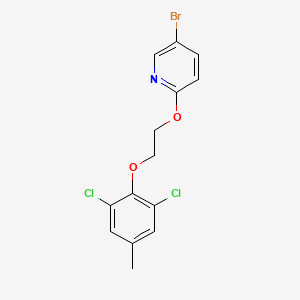
![3-Methyl-6-[[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2932429.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2932430.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2932431.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2932432.png)
![Ethyl benzo[d][1,2,3]thiadiazole-5-carboxylate](/img/structure/B2932434.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2932438.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2932439.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2932440.png)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2932444.png)